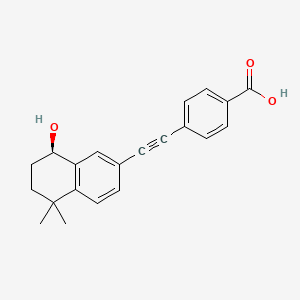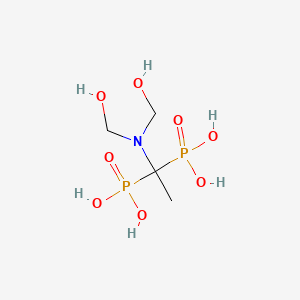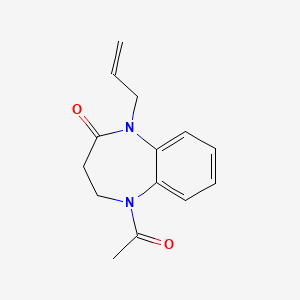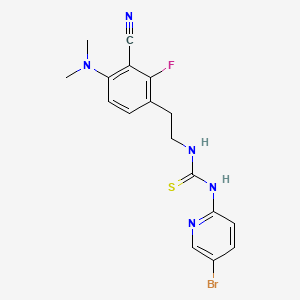
Thiourea, N-(5-bromo-2-pyridinyl)-N'-(2-(3-cyano-4-(dimethylamino)-2-fluorophenyl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(3-cyano-4-(dimethylamino)-2-fluorophenyl)ethyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by its unique structural features, which include a brominated pyridine ring and a fluorinated phenyl ring with cyano and dimethylamino substituents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For this specific compound, the synthetic route may involve the following steps:
Preparation of the Isothiocyanate Intermediate: The isothiocyanate intermediate can be prepared by reacting an appropriate amine with carbon disulfide and an oxidizing agent.
Reaction with Amines: The isothiocyanate intermediate is then reacted with the desired amine to form the thiourea derivative. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile and may require heating or the use of catalysts.
Industrial Production Methods
Industrial production of thiourea derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Thiourea derivatives can undergo various types of chemical reactions, including:
Oxidation: Thioureas can be oxidized to form sulfenyl, sulfinyl, or sulfonyl derivatives.
Reduction: Reduction of thioureas can lead to the formation of amines or other reduced products.
Substitution: Thioureas can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thioureas can lead to sulfenyl chlorides, while reduction can yield primary or secondary amines.
科学研究应用
Thiourea derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their potential as enzyme inhibitors or as ligands in coordination chemistry.
Medicine: Investigated for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of thiourea derivatives can vary depending on their specific structure and target. Generally, these compounds can interact with biological molecules such as proteins, enzymes, and nucleic acids. The molecular targets and pathways involved may include:
Enzyme Inhibition: Thioureas can inhibit the activity of certain enzymes by binding to their active sites.
DNA Intercalation: Some thioureas can intercalate into DNA, disrupting its structure and function.
Signal Transduction Pathways: Thioureas can modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
相似化合物的比较
Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(3-cyano-4-(dimethylamino)-2-fluorophenyl)ethyl)- can be compared with other thiourea derivatives, such as:
Thiourea, N-(2-pyridinyl)-N’-(2-phenylethyl)-: Lacks the bromine, cyano, and fluorine substituents, which may affect its reactivity and biological activity.
Thiourea, N-(4-methyl-2-pyridinyl)-N’-(2-(4-cyano-2-fluorophenyl)ethyl)-: Contains a methyl group instead of a dimethylamino group, which may influence its chemical properties and applications.
属性
CAS 编号 |
181305-50-0 |
|---|---|
分子式 |
C17H17BrFN5S |
分子量 |
422.3 g/mol |
IUPAC 名称 |
1-(5-bromopyridin-2-yl)-3-[2-[3-cyano-4-(dimethylamino)-2-fluorophenyl]ethyl]thiourea |
InChI |
InChI=1S/C17H17BrFN5S/c1-24(2)14-5-3-11(16(19)13(14)9-20)7-8-21-17(25)23-15-6-4-12(18)10-22-15/h3-6,10H,7-8H2,1-2H3,(H2,21,22,23,25) |
InChI 键 |
ATPNNLDEQIZTCL-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=C(C(=C(C=C1)CCNC(=S)NC2=NC=C(C=C2)Br)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


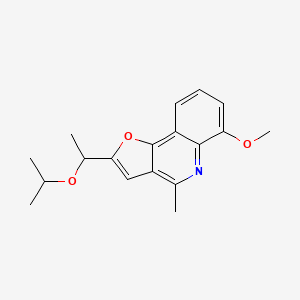

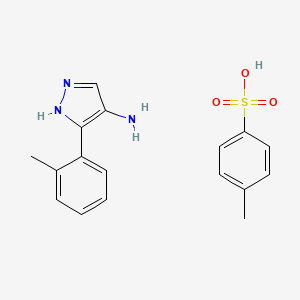
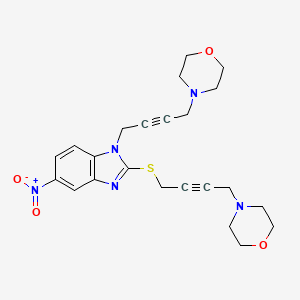
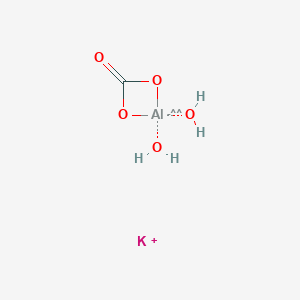
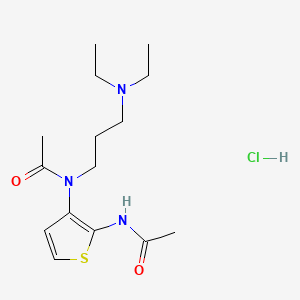
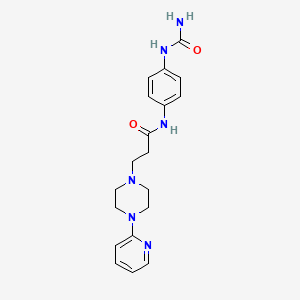

![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] pyridine-3-carboxylate](/img/structure/B12739304.png)
